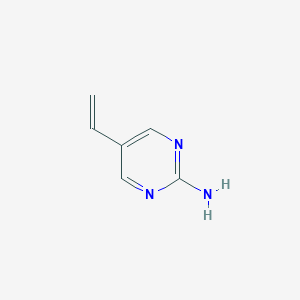

5-Vinylpyrimidin-2-amine

Vue d'ensemble

Description

5-Vinylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a vinyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring. Pyrimidines are significant in various biological processes and have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

5-Vinylpyrimidin-2-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Pyrimidine derivatives are studied for their roles in DNA and RNA synthesis.

Medicine: Pyrimidine-based compounds have shown potential as antimicrobial, antiviral, and anticancer agents.

Industry: Pyrimidine derivatives are used in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 5-Vinylpyrimidin-2-amine is the Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Overexpression of PLK4 has been detected in various types of cancers, making it a potential anticancer target .

Biochemical Pathways

The inhibition of PLK4 by this compound would affect the pathways involved in cell division and growth . By inhibiting PLK4, the compound could potentially disrupt centriole duplication, leading to errors in cell division and ultimately cell death . This could explain its potential anticancer effects.

Pharmacokinetics

One of the compounds in the same class showed good plasma stability and liver microsomal stability . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and they can significantly impact the bioavailability of the compound .

Result of Action

The result of this compound’s action would likely be the inhibition of cell division and growth in cells where PLK4 is overexpressed . This could lead to the death of these cells, which could potentially be beneficial in the context of cancer treatment .

Analyse Biochimique

Biochemical Properties

5-Vinylpyrimidin-2-amine is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon .

Molecular Mechanism

It is known that pyrimidines play a crucial role in various biological processes, such as nucleic acid synthesis and chemotherapy of AIDS .

Temporal Effects in Laboratory Settings

It is known that pyrimidines have a significant temporal lag effect on residents’ health burden .

Dosage Effects in Animal Models

It is known that the dosage of similar compounds can have significant effects on the health of animals .

Metabolic Pathways

It is known that pyrimidines are involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds can be localized in various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinylpyrimidin-2-amine typically involves the vinylation of pyrimidine derivatives. One common method includes the reaction of 5-ethoxy-2-pyrrolidinone with potassium carbonate to yield 5-vinyl-2-pyrrolidinone, which can then be further modified to obtain this compound . Another approach involves the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, and other steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-Vinylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 5-formylpyrimidin-2-amine, while reduction can produce 5-ethylpyrimidin-2-amine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Vinylpyrimidin-2-amine include other 2-aminopyrimidine derivatives, such as:

- 2-Aminopyrimidine

- 5-Methylpyrimidin-2-amine

- 5-Ethylpyrimidin-2-amine

Uniqueness

This compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This vinyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Activité Biologique

5-Vinylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a vinyl group at the 5-position and an amine group at the 2-position. This unique structure allows it to participate in various chemical reactions, making it a versatile compound in drug design.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various signaling pathways:

- Caspase Activation : The compound enhances the expression of pro-apoptotic proteins such as caspases, leading to increased apoptosis in cancer cell lines. For instance, studies have reported that treatment with this compound results in elevated levels of caspase 8 and caspase 9, which are critical mediators of apoptosis .

- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound significantly inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The observed IC50 values suggest that it is effective at low concentrations, indicating a potent anticancer activity .

Antiviral Activity

The compound also shows promise as an antiviral agent. Preliminary studies suggest that this compound can interfere with viral replication mechanisms:

- Inhibition of Viral Entry : It has been proposed that the compound may block viral entry into host cells by altering cellular signaling pathways or by directly interacting with viral components .

- Crosslinking Mechanisms : Similar to other pyrimidine derivatives, it may form crosslinks with viral RNA or DNA, thus inhibiting replication processes essential for viral propagation .

Research Findings

Recent studies have provided insights into the biological activity of this compound through various experimental approaches:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Induced apoptosis via caspase activation; significant inhibition of cell proliferation (IC50 ~25 µM) |

| Study B | Antiviral assays against influenza virus | Reduced viral load in treated cells; suggested mechanism involves interference with viral entry |

| Study C | Molecular docking studies | Predicted strong binding affinity to viral proteins and potential for crosslinking reactions |

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a marked decrease in cell viability with an IC50 value of approximately 25 µM. The study highlighted the compound's ability to activate apoptotic pathways effectively.

- Case Study on Antiviral Activity : A study investigating the effects on influenza virus replication showed that this compound could reduce viral titers significantly when administered prior to viral infection, suggesting its potential as a prophylactic treatment.

Propriétés

IUPAC Name |

5-ethenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYOMLHOURXTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545675 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-56-0 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.